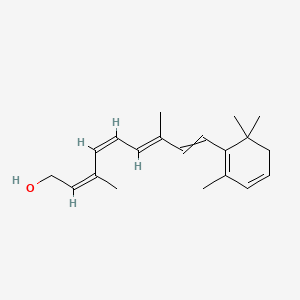

13-cis-3-Dehydroretinol

Description

The table below details common derivatization approaches for hydroxyl-containing compounds applicable to 13-cis-3-dehydroretinol.

| Derivatization Method | Reagent(s) | Target Functional Group | Analytical Enhancement | Primary Technique |

| Silylation | BSTFA, TMCS, MTBSTFA | Hydroxyl (-OH) | Increases volatility and thermal stability. | GC-MS |

| Acetylation | Acetic Anhydride, Pyridine | Hydroxyl (-OH) | Increases volatility, produces characteristic mass fragments. | GC-MS |

| Charge-Tagging | Girard's Reagent P (for carbonyls, adaptable concept) | Hydroxyl (-OH) (after oxidation to aldehyde) | Introduces a permanent positive charge, dramatically increases ionization efficiency. researchgate.net | LC-MS/MS |

| Fluorescence Tagging | Dansyl Chloride | Hydroxyl (-OH) | Introduces a fluorescent tag for highly sensitive detection. | HPLC with Fluorescence Detection |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |

InChI Key |

XWCYDHJOKKGVHC-PQCRVBQNSA-N |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)C=C/C(=C/C=C\C(=C/CO)\C)/C |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Enzymological Characterization and Biochemical Mechanisms Involving 13 Cis 3 Dehydroretinol

Substrate Specificity of Retinoid-Metabolizing Enzymes Towards 13-cis-3-Dehydroretinol

The ability of an enzyme to act upon this compound is dictated by its substrate specificity, which is in turn governed by the three-dimensional structure of its active site. Studies on various retinol (B82714) dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs) provide insights into the structural features of retinoids that are favorable for enzymatic activity.

Several members of the short-chain alcohol dehydrogenase/reductase superfamily are known to catalyze the conversion of retinol to retinal. nih.gov A notable enzyme in this context is human alcohol dehydrogenase 4 (ADH4), which has demonstrated the capacity to metabolize a range of retinols. nih.gov Molecular docking studies have indicated that ADH4 is well-suited for the metabolism of diverse retinoids, including those with more restrictive conformations like 3,4-didehydroretinol. nih.gov This is attributed to the wider active site of ADH4, which can more readily accommodate the altered geometry of such molecules. nih.gov Given that this compound shares the 3,4-didehydro feature, it is plausible that ADH4 could also recognize it as a substrate.

Conversely, studies on the RDH11, RDH12, and RDH14 enzymes have shown that while they can metabolize various cis- and all-trans-retinoids, their activity towards 13-cis-retinol (B135769) is notably low. nih.gov This suggests that the 13-cis configuration may present a steric hindrance for the active sites of these particular enzymes, which appear to preferentially recognize the conformation along the C12-C15 carbon chain of other isomers. nih.gov This observation implies that these RDHs may also exhibit poor utilization of this compound.

The formation of 13-cis-retinoids is also an important consideration. A novel enzyme identified as 13-cis isomerohydrolase (13cIMH) has been shown to exclusively generate 13-cis-retinol from all-trans-retinyl esters. nih.gov While this enzyme is crucial for the production of the precursor to 13-cis-retinoic acid, its direct interaction with this compound has not been characterized. nih.gov

Competitive Inhibition Studies of Enzymes (e.g., Retinol Acyltransferase, Retinol Dehydrogenase)

Currently, there is a lack of specific research on the role of this compound as a competitive inhibitor of retinoid-metabolizing enzymes such as retinol acyltransferase or retinol dehydrogenase. However, studies on structurally similar compounds can offer potential insights. For instance, 13-cis-retinoic acid has been shown to act as a competitive inhibitor for certain enzymes, including 11-cis-retinol (B117599) dehydrogenase. nih.govnih.gov This inhibitory action is attributed to its ability to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. Given the structural similarities, it is conceivable that this compound could exhibit similar inhibitory properties, although this remains to be experimentally verified.

Analysis of Enzyme Kinetics and Catalytic Mechanisms

Detailed enzyme kinetic data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), are not yet available for the enzymatic reactions involving this compound. However, the general catalytic mechanism for the oxidation of retinols by NAD+-dependent dehydrogenases is well-established. This process involves the transfer of a hydride ion from the C-15 of the retinol molecule to the C-4 of the NAD+ coenzyme. nih.gov This reaction is reversible, allowing for the interconversion of retinols and retinals. researchgate.net

For an enzyme like ADH4, which is predicted to metabolize 3,4-didehydroretinol, the catalytic mechanism would likely follow this established pathway. nih.gov The efficiency of this reaction with this compound as a substrate would depend on the precise orientation of the substrate within the active site and the resulting proximity of the C-15 to the NAD+ coenzyme.

Kinetic parameters have been determined for the enzyme 13-cis isomerohydrolase (13cIMH), which produces 13-cis-retinol. The purified enzyme exhibits a Km of 2.6 μM and a kcat of 4.4 × 10−4 s−1 for its substrate, all-trans-retinyl ester. nih.gov While not directly related to the metabolism of this compound, these data underscore the specific enzymatic processes that can lead to the formation of 13-cis-retinoids in biological systems.

Structural Basis of Enzyme-Substrate Recognition

The structural basis for the recognition of this compound by enzymes can be inferred from computational modeling and studies of related retinoids. The successful docking of 3,4-didehydroretinol into the active site of ADH4 suggests that the enzyme's binding pocket is sufficiently spacious to accommodate the altered ring structure. nih.gov The key criteria for successful binding and subsequent catalysis include achieving optimal distances between the catalytic zinc ion and the hydroxyl oxygen of the retinol, as well as between the coenzyme NAD and the C-15 of the retinol. nih.gov

In contrast, the poor utilization of 13-cis-retinol by RDH11, RDH12, and RDH14 points to a more stringent structural requirement in their active sites. nih.gov The conformation of the polyene tail, particularly in the 13-cis configuration, likely prevents a stable and productive interaction with the catalytic residues of these enzymes. This suggests that for an enzyme to effectively recognize this compound, its active site must not only accommodate the 3,4-didehydro ring but also the specific bend introduced by the 13-cis isomer.

The following table summarizes the potential interactions based on available data for related compounds.

| Enzyme | Potential Interaction with this compound | Rationale |

| Alcohol Dehydrogenase 4 (ADH4) | Potential Substrate | Wider active site accommodates the restrictive conformation of 3,4-didehydroretinol. nih.gov |

| Retinol Dehydrogenase 11 (RDH11) | Poor Substrate/Interaction | Low activity towards 13-cis-retinol suggests steric hindrance. nih.gov |

| Retinol Dehydrogenase 12 (RDH12) | Poor Substrate/Interaction | Low activity towards 13-cis-retinol suggests steric hindrance. nih.gov |

| Retinol Dehydrogenase 14 (RDH14) | Poor Substrate/Interaction | Low activity towards 13-cis-retinol suggests steric hindrance. nih.gov |

Biological Roles and Functional Insights of 13 Cis 3 Dehydroretinol in Non Human Organisms and Cellular Systems

Function as a Visual Chromophore in Select Cold-Blooded Vertebrate Species

The visual pigments in vertebrate retina, responsible for detecting light, are composed of an opsin protein covalently bound to a chromophore, typically an isomer of retinal or 3,4-didehydroretinal. In some cold-blooded vertebrates, particularly certain species of fish and amphibians, the visual pigments, known as porphyropsins, utilize 3,4-didehydroretinal as their chromophore.

While various isomers of 3,4-didehydroretinal exist, including the 13-cis form, research has shown that it is the 11-cis isomer that predominantly functions as the chromophore in the regeneration of porphyropsin. nih.gov Studies on goldfish (Carassius auratus) rod outer segments have demonstrated that following bleaching of the visual pigment, regeneration of porphyropsin occurs upon incubation with 11-cis-3,4-didehydroretinal. nih.gov In these experiments, other isomers, including 13-cis-3,4-didehydroretinal, did not lead to the formation of the native visual pigment. nih.gov This specificity underscores the precise molecular geometry required for the chromophore to bind to the opsin and form a functional visual pigment.

High-performance liquid chromatography (HPLC) analysis of the chromophore extracted from goldfish porphyropsin has further confirmed that the native chromophore is indeed 11-cis-3,4-didehydroretinal. nih.gov Therefore, while 13-cis-3-dehydroretinol is a related isomer, the available scientific evidence points to the 11-cis isomer as the key functional chromophore in the visual cycle of these select cold-blooded vertebrate species.

Role in Cellular Metabolism and Signaling Pathways (e.g., in Skin Cells)

The biological effects of this compound are intricately linked to its metabolism into various active compounds, particularly its corresponding aldehyde and acid forms. In skin cells, the metabolic pathways and signaling cascades influenced by these metabolites are of significant interest.

One notable action of a key metabolite, 13-cis-retinoic acid, is its ability to competitively inhibit the enzyme retinol (B82714) dehydrogenase-4 (RoDH-4). nih.gov This enzyme is not only involved in the conversion of retinols to their corresponding aldehydes but also plays a role in the synthesis of androgens by oxidizing 3α-androstanediol and androsterone (B159326) to dihydrotestosterone (B1667394) and androstanedione, respectively. nih.gov By inhibiting this 3α-hydroxysteroid dehydrogenase (3α-HSD) activity of RoDH-4, 13-cis-retinoic acid can reduce the formation of potent androgens within the skin. nih.gov This mechanism is thought to contribute to its effects on sebaceous gland activity. nih.gov

Furthermore, the broader cellular effects of 13-cis-retinoic acid are believed to be mediated through several mechanisms. A significant portion of its activity is attributed to its isomerization to the more biologically potent all-trans-retinoic acid and 9-cis-retinoic acid. nih.govresearchgate.net These isomers are the primary mediators of the gene regulatory functions of retinoids. nih.govresearchgate.net Additionally, there is evidence to suggest that 13-cis-retinoic acid may exert its effects by interacting with membrane receptors on the cell surface or by inhibiting enzymes involved in steroid metabolism. nih.govresearchgate.net

Comparative Studies on Biological Efficacy and Mechanistic Activity in Animal Models (e.g., Anticarcinogenic Effects)

The potential of retinoids to modulate cellular growth and differentiation has led to extensive research into their anticarcinogenic properties in various animal models. 13-cis-retinoic acid, a metabolite of this compound, has been investigated for its efficacy in cancer chemoprevention.

In several animal models, 13-cis-retinoic acid has demonstrated its function as a potent antipromoter of carcinogenesis, irrespective of whether the cancer was initiated by chemical, physical, or viral agents. nih.gov This suggests a broad-spectrum activity in inhibiting the progression of preneoplastic lesions. The antiproliferative effects of this compound have also been observed in numerous in vitro culture systems. nih.gov

However, comparative studies have yielded variable results regarding its antitumor efficacy. In a study on rats with chemically induced mammary tumors, 13-cis-retinoic acid did not exhibit significant antitumor effects at doses that were well-tolerated by the animals. nih.gov In contrast, a newer synthetic retinoid, an arotinoid, demonstrated substantial tumor regression at comparable or lower toxicity levels. nih.gov This highlights the importance of the specific molecular structure of a retinoid in determining its therapeutic index.

Further research in animal models has explored the use of 13-cis-retinoic acid in the prevention of various cancers, including those of the skin, oral cavity, bladder, pancreas, and brain. amegroups.cn These studies contribute to the understanding of its mechanistic activity and its potential as a biological response modifier. nih.gov

Interaction with Cellular Retinoid-Binding Proteins (e.g., CRBP)

The intracellular transport and metabolism of retinoids are facilitated by a class of specific binding proteins. Cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs) play crucial roles in solubilizing these lipophilic molecules in the aqueous cytosolic environment and presenting them to the appropriate metabolic enzymes.

The binding affinity of 13-cis isomers of retinoids to these proteins is generally lower than that of their all-trans counterparts. Specifically, 13-cis-retinoic acid binds to CRABP1 and CRABP2 with a significantly lower affinity, by an order of magnitude or more, compared to all-trans-retinoic acid. nih.gov This suggests that 13-cis-retinoic acid may act as a prodrug, slowly isomerizing to the more active all-trans form, which then binds to CRABPs and nuclear receptors with higher affinity. nih.gov

In the case of retinol isomers, mouse CRBP4 has been identified as the only cellular retinol-binding protein that binds 13-cis-retinol (B135769) with a dissociation constant (kd) similar to that of all-trans-retinol. nih.gov This indicates a specific interaction that may be important for the metabolism or function of 13-cis-retinol in certain tissues or cellular compartments. The interaction of retinol with CRBP is believed to be a prerequisite for its specific binding to the nucleus, suggesting a role for CRBP in mediating the genomic actions of vitamin A. nih.govstorkapp.me

| Retinoid Isomer | Binding Protein | Relative Binding Affinity |

|---|---|---|

| all-trans-Retinoic Acid | CRABP1, CRABP2 | High |

| 13-cis-Retinoic Acid | CRABP1, CRABP2 | Low (order of magnitude lower than all-trans) |

| all-trans-Retinol | CRBP4 (mouse) | High |

| 13-cis-Retinol | CRBP4 (mouse) | Similar to all-trans-retinol |

Impact on Gene Expression and Transcriptional Regulation in Cellular Models (via its metabolites)

The profound effects of retinoids on cellular processes are primarily mediated by their ability to regulate gene expression. This regulation is achieved through the binding of specific retinoic acid isomers to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors act as ligand-inducible transcription factors that, upon binding to retinoic acid, modulate the transcription of target genes.

The gene regulatory activities of retinoids are predominantly carried out by the all-trans and 9-cis isomers of retinoic acid. nih.govresearchgate.net The biological effects of 13-cis-retinoic acid are, to a large extent, attributed to its in vivo isomerization to these more transcriptionally active forms. nih.govresearchgate.net High levels of retinoic acid metabolites, including 13-cis-retinoic acid, can influence gene activity, and their binding to RAR and RXR allows for the regulation of transcription by vitamin A. mdpi.com

Advanced Analytical Methodologies for 13 Cis 3 Dehydroretinol Detection and Quantification

Development and Validation of Sample Preparation and Extraction Protocols for Biological Matrices

The initial and one of the most critical steps in the analysis of 13-cis-3-dehydroretinol from biological samples, such as tissues and serum, is the development and validation of robust sample preparation and extraction protocols. The primary goals of these protocols are to efficiently extract the analyte from the complex matrix, minimize degradation and isomerization, and remove interfering substances.

Given the lipophilic nature of retinoids, extraction is typically performed using organic solvents. A common approach involves the saponification of the sample to hydrolyze retinyl esters, which are the storage form of retinoids, followed by extraction of the resulting retinol (B82714) isomers. However, the harsh alkaline conditions and high temperatures used in saponification can lead to the degradation and isomerization of sensitive compounds like this compound.

To mitigate these issues, direct solvent extraction methods are often preferred. These methods involve the homogenization of the biological tissue in the presence of a suitable organic solvent or a mixture of solvents. All procedures involving retinoids should be performed in a dark room under dim red light to prevent photoisomerization. Additionally, to prevent thermal isomerization and oxidation, extracts should be capped with an inert gas like argon and kept on ice.

A typical extraction procedure for retinoids from a biological matrix can be summarized as follows:

Homogenization: The tissue sample is homogenized in a solvent system, often a mixture of a polar and a non-polar solvent, such as methanol/chloroform or ethanol/hexane.

Phase Separation: After homogenization, phase separation is induced by adding water or a salt solution, leading to the partitioning of the lipophilic retinoids into the organic layer.

Extraction: The organic layer containing the retinoids is carefully collected. This step may be repeated to ensure complete extraction.

Drying and Reconstitution: The collected organic extract is then dried, typically under a stream of nitrogen, to remove the solvent. The dried residue is reconstituted in a small volume of a solvent compatible with the subsequent analytical technique, such as the mobile phase used for high-performance liquid chromatography (HPLC).

The validation of these extraction protocols is crucial to ensure the accuracy and reliability of the analytical results. Key validation parameters include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Recovery | The percentage of the analyte that is successfully extracted from the matrix. | 80-120% |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as relative standard deviation (RSD). | RSD ≤ 15% |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Stability | The chemical stability of the analyte in the matrix under specific storage and processing conditions. | Minimal degradation or isomerization over the tested period. |

Due to the limited commercial availability and research focus on this compound, specific validated extraction protocols for this compound are not widely published. However, the principles and methods developed for other labile retinoids, such as 11-cis-retinol (B117599) and all-trans-retinoic acid, serve as a strong foundation for its extraction.

Application of High-Performance Liquid Chromatography (HPLC) Techniques for Isomer Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is the cornerstone technique for the separation and purity assessment of retinoid isomers, including this compound. The structural similarity among retinoid isomers, differing only in the configuration around one or more of their double bonds, makes their separation a challenging task that requires optimized chromatographic conditions.

Normal-phase HPLC is generally preferred over reverse-phase HPLC for the separation of geometric isomers of retinoids because it offers better resolution. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The separation is based on the differential adsorption of the isomers to the stationary phase.

The choice of the mobile phase is critical for achieving baseline separation of the isomers. A mixture of a non-polar solvent, such as n-hexane or n-heptane, with a small amount of a more polar solvent, like isopropanol, tert-butyl methyl ether, or 1,4-dioxane, is commonly used. The elution order of retinol isomers can be influenced by the composition of the mobile phase. For instance, in a mobile phase of n-hexane/tert-butyl methyl ether, the typical elution order for retinol isomers is 13-cis, followed by 11-cis, 9-cis, and all-trans-retinol.

The following table provides an example of HPLC conditions that have been successfully used for the separation of retinol isomers, which can be adapted for this compound:

| HPLC Parameter | Condition |

| Column | Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of n-hexane and a polar modifier (e.g., 0.4% 2-propanol) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV-Vis detector at the λmax of the retinoid (e.g., 325 nm for retinols) |

| Temperature | Controlled room temperature |

Purity assessment of a this compound standard or an extracted sample is performed by examining the chromatogram for the presence of other peaks. The peak corresponding to this compound should be well-resolved from other isomers and any impurities. The identity of the peak can be confirmed by comparing its retention time with that of a pure standard and by collecting the fraction and subjecting it to further analysis, such as mass spectrometry or UV-Vis spectrophotometry.

Utilization of Mass Spectrometry (MS and MS/MS) for Structural Identification and Quantification

Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for the structural identification and sensitive quantification of this compound. MS provides information about the molecular weight and elemental composition of the analyte, while tandem mass spectrometry (MS/MS) offers structural insights through the analysis of fragmentation patterns.

For the analysis of retinoids, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most commonly used ionization sources. Positive-ion mode is generally more sensitive for retinoid analysis. In the mass spectrometer, the protonated molecule [M+H]+ of this compound would be observed.

Tandem mass spectrometry (MS/MS) is particularly valuable for the unambiguous identification of retinoids in complex biological matrices. In an MS/MS experiment, the parent ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to distinguish it from other compounds with the same molecular weight.

LC-MS/MS can also be used for highly sensitive and selective quantification of this compound using selected reaction monitoring (SRM). In this mode, the mass spectrometer is set to monitor a specific transition from the parent ion to a characteristic fragment ion. This technique significantly reduces background noise and allows for the quantification of very low levels of the analyte.

| MS Parameter | Typical Setting |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| Parent Ion [M+H]+ | Expected m/z corresponding to the molecular weight of this compound + 1 |

| MS/MS Fragmentation | Collision-induced dissociation (CID) to generate characteristic fragment ions |

| Quantification Mode | Selected Reaction Monitoring (SRM) for high sensitivity and selectivity |

Spectrophotometric and Fluorometric Approaches for Detection

Spectrophotometric and fluorometric methods offer simpler and more accessible alternatives for the detection of this compound, although they may lack the specificity of MS.

Spectrophotometry , based on the absorption of ultraviolet-visible (UV-Vis) light, is a fundamental technique for the detection and quantification of retinoids. The conjugated polyene chain in the structure of this compound results in strong absorption in the UV region. The wavelength of maximum absorption (λmax) is a characteristic property of the retinoid and is influenced by the number of conjugated double bonds and the geometric configuration of the molecule. The λmax for 3-dehydroretinoids is typically shifted to a longer wavelength compared to the corresponding retinol isomers. Quantification can be performed by measuring the absorbance at the λmax and using a standard curve.

Fluorometry is another sensitive detection method for certain retinoids. Some retinoids exhibit native fluorescence, and their emission can be measured upon excitation at a specific wavelength. The fluorescence intensity is proportional to the concentration of the analyte. While direct fluorometric determination of retinol in serum has been reported, this method can be prone to interference from other fluorescent compounds in the sample. Therefore, it is often necessary to separate the retinoid of interest by HPLC before fluorometric detection. Synthetic fluorescent analogues of retinoic acid have also been developed as probes for biochemical assays.

| Analytical Technique | Principle | Key Parameters |

| UV-Vis Spectrophotometry | Measurement of light absorption by the conjugated polyene chain. | Wavelength of maximum absorption (λmax). |

| Fluorometry | Measurement of light emission after excitation at a specific wavelength. | Excitation and emission wavelengths. |

Addressing Challenges of Isomer Stability and Artifact Formation During Analysis

A major hurdle in the analysis of this compound is its inherent instability and the propensity for artifact formation. Retinoids are susceptible to degradation and isomerization when exposed to light, heat, oxygen, and acidic conditions. These factors can lead to an underestimation of the actual concentration of the analyte or the incorrect identification of isomers.

Isomerization is a significant concern, as the cis-isomers can convert to the more stable all-trans form, or interconvert among themselves. This process can be initiated by light (photoisomerization) or heat (thermal isomerization).

Oxidation of the polyene chain can lead to the formation of various oxidation products, which can interfere with the analysis and result in a loss of the parent compound.

To address these challenges, several precautions must be taken throughout the analytical process:

Protection from Light: All sample handling, extraction, and analysis should be performed under dim red light or in amber-colored glassware to minimize photoisomerization.

Low Temperatures: Samples and extracts should be kept on ice or at low temperatures to reduce the rate of thermal degradation and isomerization.

Inert Atmosphere: The use of an inert gas, such as argon or nitrogen, during solvent evaporation and sample storage can prevent oxidation.

Avoidance of Acidic Conditions: Strong acids should be avoided during sample preparation, as they can catalyze the degradation of retinoids.

Use of Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help to protect the retinoids from oxidation.

Rapid Analysis: The time between sample collection and analysis should be minimized to reduce the chances of degradation.

By implementing these stringent measures, the integrity of the this compound sample can be preserved, leading to more accurate and reliable analytical results.

Emerging Research Areas and Unresolved Questions Concerning 13 Cis 3 Dehydroretinol

Elucidation of Specific Endogenous Physiological Roles in Mammalian Systems

One area of investigation is its potential role in skin biology. Studies have shown that human skin keratinocytes can synthesize 3,4-didehydroretinol from retinol (B82714). nih.govnih.gov This suggests a localized function within the epidermis, possibly related to cell differentiation and growth. The conversion of retinol to 3,4-didehydroretinol appears to be a regulated process, with undifferentiated cells in the basal and spinous layers of the epidermis showing higher rates of synthesis. karger.com

Furthermore, the structurally related compound, 13-cis-retinoic acid, is known to influence cellular processes. nih.gov This raises the possibility that 13-cis-3-Dehydroretinol may also possess unique biological activities. However, direct evidence for its specific physiological roles is still lacking, and this remains a critical area for future research.

Comprehensive Comparative Biochemical Pathway Analysis Across Diverse Organisms

Understanding the evolutionary context of this compound's metabolic pathways can provide valuable insights into its fundamental biological importance. Comparative biochemical analyses across a range of organisms, from microorganisms to vertebrates, are crucial for mapping the conservation and divergence of its synthesis and degradation routes.

The metabolism of retinoids, in general, involves a series of enzymatic reactions, including oxidation and isomerization. nih.gov For instance, retinol dehydrogenases are key enzymes in the conversion of retinols to retinaldehydes. mdpi.com The saturation of the C13-14 bond in retinoids is another important metabolic step, carried out by enzymes like retinol saturase (RetSat). nih.gov

While the broader pathways of vitamin A metabolism are relatively well-understood, the specific enzymes and intermediates involved in the biosynthesis of this compound are not fully characterized. Comparative studies could reveal whether this compound is a common metabolite across different species or if it has evolved to fulfill specific functions in particular lineages.

Regulatory Mechanisms Governing this compound Biosynthesis and Metabolism

The production and breakdown of this compound are likely subject to tight regulatory control to maintain cellular homeostasis. Investigating the factors that govern its biosynthesis and metabolism is essential for understanding its physiological relevance.

Feedback regulation is a common theme in vitamin A metabolism. mdpi.com For example, retinoic acid can influence the expression of enzymes involved in its own synthesis and degradation. mdpi.com It is plausible that similar feedback loops exist to control the levels of this compound.

Furthermore, external factors may also play a role. For instance, the synthesis of 3,4-didehydroretinol in cultured keratinocytes is influenced by the cellular environment. nih.gov The application of 13-cis-retinoic acid has been shown to block the biosynthesis of this metabolite in cultured keratinocytes. nih.govebi.ac.uk Identifying the signaling pathways and transcription factors that respond to cellular cues to modulate the activity of enzymes in the this compound pathway is a key area of ongoing research.

Exploration of Novel Enzyme Systems and Metabolic Intermediates

The biochemical journey from precursor molecules to this compound and its subsequent metabolic fate likely involves a cast of enzymes and intermediate compounds that are yet to be fully identified. The discovery of novel enzyme systems and the characterization of their substrates and products are fundamental to completing the metabolic map.

Research into related retinoid pathways has revealed the involvement of various enzyme families, including short-chain dehydrogenases/reductases (SDR), alcohol dehydrogenases (ADH), and cytochrome P450 enzymes. nih.gov It is possible that members of these families, or perhaps entirely new enzymes, are responsible for the specific chemical transformations leading to this compound. For example, the enzyme retinol dehydrogenase-4 (RoDH-4) is known to oxidize 3,4-didehydroretinol. nih.gov

Identifying these enzymes and intermediates will not only enhance our fundamental understanding of vitamin A metabolism but may also present new targets for pharmacological intervention.

Potential for Derivatization to Bioactive Ligands in Specific Receptor Systems

A crucial question is whether this compound itself, or its derivatives, can act as signaling molecules by binding to and activating specific cellular receptors. The biological effects of many retinoids are mediated through nuclear receptors, such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov

While 13-cis-retinoic acid has a lower affinity for these receptors compared to other isomers, it can still exert biological effects. nih.govnih.gov This suggests that this compound or its metabolites could potentially interact with these or other, as-yet-unidentified, receptor systems. For instance, dihydro-retinoids have been identified as an emerging class of potential bioactive vitamin A metabolites, with some acting as ligands for nuclear receptors. mdpi.comcabidigitallibrary.org The identification of 9-cis-13,14-dihydroretinoic acid as an endogenous RXR ligand in mice further supports the potential for modified retinoids to have significant biological roles. nih.govnih.gov

Q & A

Q. Q. How can researchers systematically evaluate conflicting spectral data for 13-cis-3-Dehydroretinol in historical literature?

- Methodological Answer : Cross-reference spectral databases (e.g., SDBS, PubChem) and original synthesis protocols to identify instrumental variability (e.g., NMR solvent effects). Re-run key spectra using modern equipment (e.g., 600 MHz NMR) and compare with archived data. Highlight methodological advancements (e.g., improved shimming, cryoprobes) that resolve past inconsistencies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.